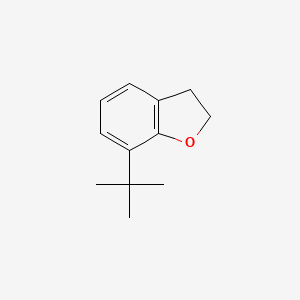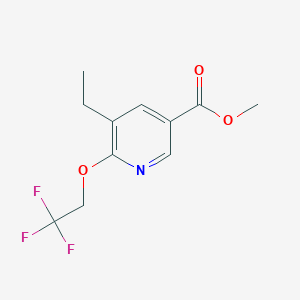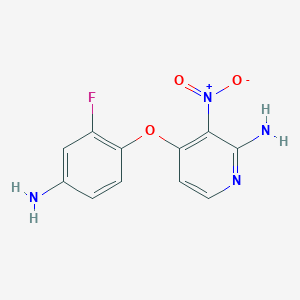
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl-substituted alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-methylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the Cyanoethyl Group: The Boc-protected intermediate is then reacted with acrylonitrile in the presence of a suitable catalyst to introduce the cyanoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Deprotection: Free amine derivatives of 2-methylalanine.
科学的研究の応用
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of novel drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The cyanoethyl group may also participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
N-(tert-butoxycarbonyl)-2-methylalanine: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
N-(2-cyanoethyl)-2-methylalanine: Lacks the Boc protecting group, making it more susceptible to nucleophilic attack.
N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine: Similar structure but with a glycine backbone instead of 2-methylalanine.
Uniqueness
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the cyanoethyl group, which confer specific reactivity and stability properties
特性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14(8-6-7-13)12(4,5)9(15)16/h6,8H2,1-5H3,(H,15,16) |
InChIキー |
VFRDRHJUIQSLIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCC#N)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)






![(1R)-4-[1-(4-Bromophenyl)ethyl]morpholine](/img/structure/B8436806.png)



